

Technical Guide: 5-Isopropyl-1H-pyrazol-3-amine (CAS Number: 1347814-85-0)

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Compound of Interest

Compound Name: 5-isopropyl-1H-pyrazol-3-amine

Cat. No.: B1350118

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropyl-1H-pyrazol-3-amine, identified by CAS number 1347814-85-0, is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the known properties and synthesis of **5-isopropyl-1H-pyrazol-3-amine** and its hydrochloride salt, intended to support research and development activities. While this guide compiles available data, it is important to note that detailed experimental protocols for its synthesis and specific biological activity data are not extensively reported in publicly accessible literature.

Physicochemical Properties

A summary of the key physicochemical properties for **5-isopropyl-1H-pyrazol-3-amine** and its hydrochloride salt is presented in Table 1. This data is essential for understanding the compound's characteristics for handling, formulation, and experimental design.

Table 1: Physicochemical Properties of **5-Isopropyl-1H-pyrazol-3-amine** and its Hydrochloride Salt

Property	5-Isopropyl-1H-pyrazol-3-amine	3-Amino-5-isopropyl-1H-pyrazole hydrochloride	Reference(s)
CAS Number	1347814-85-0	1347814-85-0 (for the hydrochloride salt)	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₁₁ N ₃	C ₆ H ₁₂ ClN ₃	[5] [6]
Molecular Weight	125.17 g/mol	161.63 g/mol	[5]
Appearance	Not specified in available literature	Not specified in available literature	
Melting Point	Not specified in available literature	Not specified in available literature	
Boiling Point	Not specified in available literature	Not specified in available literature	
Solubility	Not specified in available literature	Not specified in available literature	

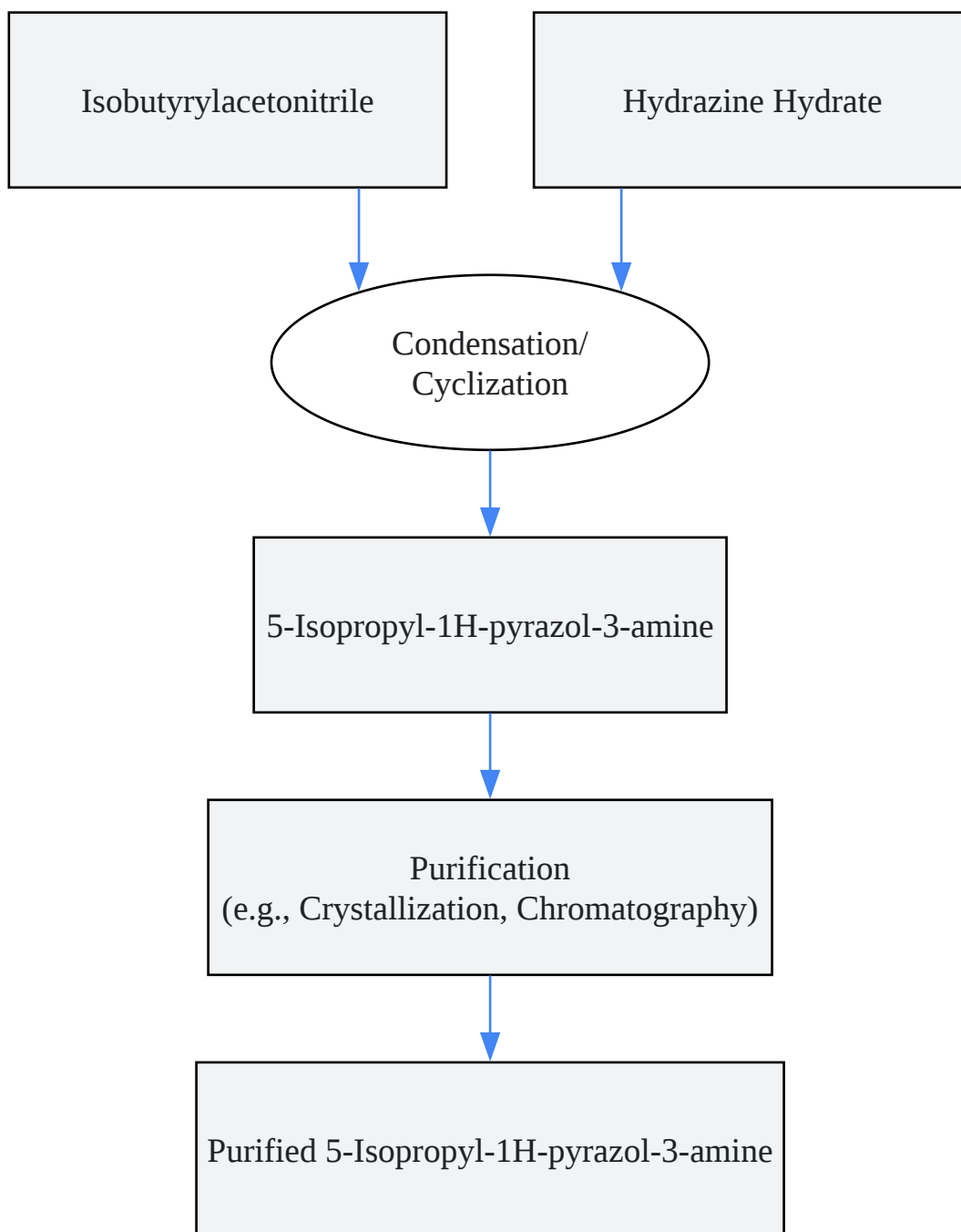
Synthesis

The synthesis of 5-aminopyrazole derivatives is a well-established area of organic chemistry. A general and widely cited method for the synthesis of related compounds involves the condensation of a β -ketonitrile with hydrazine or a hydrazine derivative.

A specific synthesis of **5-isopropyl-1H-pyrazol-3-amine** is referenced in Tetrahedron Letters, volume 16, page 1101, from 1975. However, the detailed experimental protocol from this publication is not readily available in the public domain.

A plausible synthetic approach, based on general methods for 5-aminopyrazole synthesis, would involve the reaction of isobutyrylacetonitrile (3-cyano-4-methyl-2-pentanone) with hydrazine hydrate. The reaction likely proceeds through a condensation-cyclization mechanism.

Hypothetical Synthesis Workflow:



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Caption: Hypothetical synthesis workflow for **5-isopropyl-1H-pyrazol-3-amine**.

Experimental Protocol (General Method):

While a specific protocol for this compound is not available, a general procedure for the synthesis of 5-substituted-3-aminopyrazoles from β -ketonitriles is as follows. Researchers

should optimize this general procedure for the specific synthesis of **5-isopropyl-1H-pyrazol-3-amine**.

- **Reaction Setup:** To a solution of the β -ketonitrile (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol) is added hydrazine hydrate (1-1.2 equivalents).
- **Reaction Conditions:** The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Activity and Mechanism of Action

The pyrazole nucleus is a common scaffold in many compounds with diverse biological activities. Derivatives of 5-aminopyrazole, in particular, have been investigated for a range of therapeutic applications.

While there is no specific publicly available information on the biological targets, mechanism of action, or signaling pathways for **5-isopropyl-1H-pyrazol-3-amine**, the broader class of pyrazole-containing molecules has been shown to exhibit activities such as:

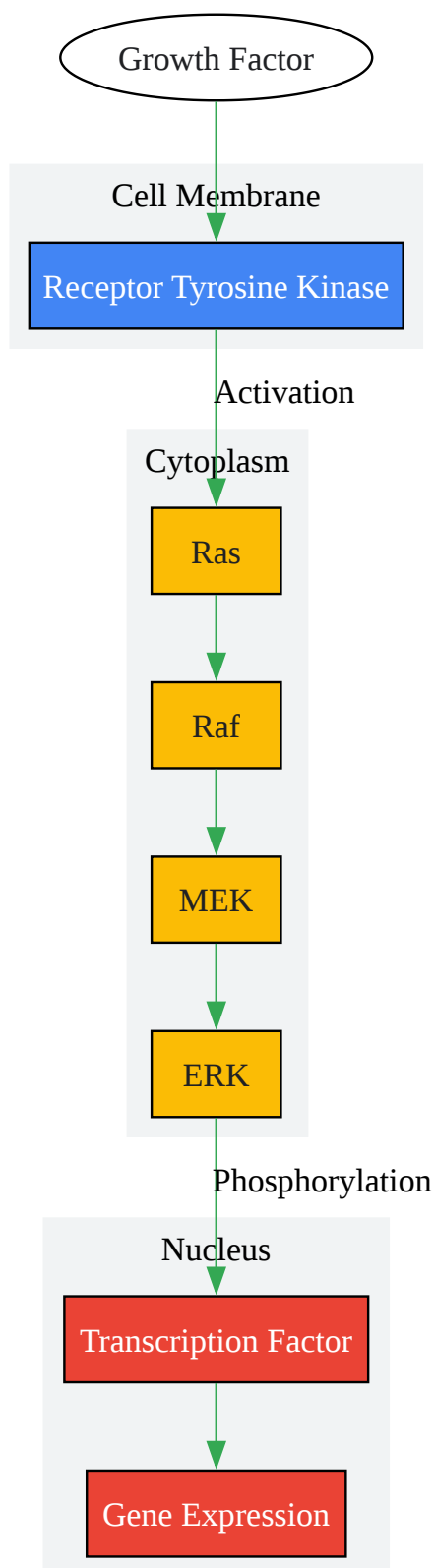
- **Kinase Inhibition:** Many pyrazole derivatives have been developed as inhibitors of various protein kinases, which are key regulators of cellular processes. Their dysregulation is implicated in diseases such as cancer and inflammatory disorders.
- **Antimicrobial Activity:** Some pyrazole compounds have demonstrated antibacterial and antifungal properties.
- **Anti-inflammatory Effects:** The pyrazole moiety is present in some nonsteroidal anti-inflammatory drugs (NSAIDs).

Given the structural similarities to other biologically active pyrazoles, it is plausible that **5-isopropyl-1H-pyrazol-3-amine** could be a candidate for screening in various biological

assays, particularly those related to kinase inhibition.

Potential Kinase Signaling Pathway Involvement:

The diagram below illustrates a generalized kinase signaling pathway that is often targeted by small molecule inhibitors. While the specific involvement of **5-isopropyl-1H-pyrazol-3-amine** is unknown, this provides a conceptual framework for potential areas of investigation.



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Caption: A generalized receptor tyrosine kinase signaling pathway.

Conclusion

5-Isopropyl-1H-pyrazol-3-amine is a chemical entity with potential for further investigation in drug discovery and development, given the established biological importance of the pyrazole scaffold. This guide has summarized the available physicochemical properties and provided a likely synthetic route based on established chemical principles. However, the lack of detailed, publicly available experimental protocols for its synthesis and the absence of specific biological activity data highlight a clear opportunity for further research. Scientists and drug development professionals are encouraged to use this information as a foundation for their own investigations into the synthesis and biological characterization of this compound.

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